Dracaenoside F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dracaenoside F is a steroidal saponin compound extracted from the Dracaena species, particularly Dracaena cinnabari. It is known for its complex structure, which includes a sugar chain and a terpene ketone backbone. The molecular formula of this compound is C39H62O13, and it has a molecular weight of 738.91 g/mol .
Vorbereitungsmethoden
Dracaenoside F can be prepared using various extraction methods, including ultrasonic extraction, microwave-assisted extraction, and solvent extraction. Common solvents used in these extraction processes are water, ethanol, or alcohol-water mixtures . These methods are employed to isolate the compound from the plant material, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Dracaenoside F undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dracaenoside F has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their chemical properties.
Medicine: The compound has potential therapeutic applications due to its bioactive properties, making it a candidate for drug development and disease treatment.
Industry: this compound is used in the development of health supplements and cosmetic products due to its beneficial properties.
Wirkmechanismus
The mechanism of action of Dracaenoside F involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various biological processes, including inflammation and cell proliferation. The compound’s structure allows it to interact with cell membranes and intracellular proteins, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Dracaenoside F is unique among steroidal saponins due to its specific structure and bioactivity. Similar compounds include other saponins isolated from the Dracaena species, such as Dracaenoside A and Dracaenoside B. These compounds share similar structural motifs but differ in their specific sugar chains and biological activities .
This compound stands out due to its potent anti-inflammatory and cytotoxic properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C39H62O13 |
---|---|
Molekulargewicht |
738.9 g/mol |
IUPAC-Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-39(47-17-18)19(2)27-25(52-39)15-38(46)24-7-6-21-14-22(9-11-36(21,4)23(24)10-12-37(27,38)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)20(3)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3 |
InChI-Schlüssel |
NSZNCLIIQOMCSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.